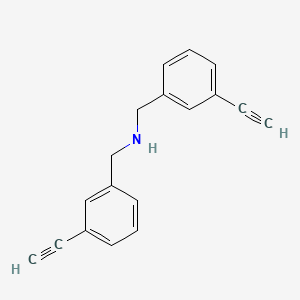

Bis(3-ethynylbenzyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-ethynylphenyl)-N-[(3-ethynylphenyl)methyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N/c1-3-15-7-5-9-17(11-15)13-19-14-18-10-6-8-16(4-2)12-18/h1-2,5-12,19H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKQWUSDQFBWHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC(=C1)CNCC2=CC(=CC=C2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Bis 3 Ethynylbenzyl Amine

Strategic Approaches to Aryl-Substituted Ethynyl-Amine Scaffolds

The construction of the core Bis(3-ethynylbenzyl)amine structure relies on key transformations that are central to modern organic synthesis. These include palladium-catalyzed cross-coupling for forming the aryl-alkyne bond and various amination strategies for building the benzylamine (B48309) framework.

The Sonogashira-Hagihara reaction is a powerful and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgbohrium.com This reaction is instrumental for introducing the ethynyl (B1212043) groups onto the benzylamine scaffold. A plausible synthetic route involves the coupling of a di-halogenated precursor, such as bis(3-bromobenzyl)amine, with a protected terminal alkyne like trimethylsilylacetylene (TMSA). The use of a silyl protecting group prevents self-coupling of the alkyne and facilitates purification. The reaction is typically catalyzed by a palladium(0) complex, often in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base. nih.gov

The general mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species is followed by transmetalation from the copper acetylide and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper acetylide intermediate from the terminal alkyne. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and turnover numbers. hes-so.ch

Table 1: Representative Catalyst Systems for Sonogashira-Hagihara Coupling

| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Typical Temp. (°C) |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | PPh₃ (in excess) | CuI | Triethylamine (Et₃N) | Toluene or THF | 25 - 80 |

| Pd(OAc)₂ | SPhos | CuI | K₂CO₃ | Dioxane | 80 - 110 |

This table presents common combinations used in Sonogashira-Hagihara reactions; specific conditions would require optimization for the synthesis of this compound.

The formation of the central secondary amine can be achieved through several methods.

Direct Amination: This approach involves the nucleophilic substitution of a benzyl (B1604629) halide with an amine. nih.govrsc.org For instance, 3-ethynylbenzyl bromide could be reacted with ammonia. However, this method often suffers from a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt due to over-alkylation. researchgate.net While palladium-catalyzed amination (Buchwald-Hartwig amination) is a powerful tool for forming aryl C-N bonds, its application to benzyl halides can be complicated by competing β-hydride elimination and other side reactions. researchgate.netunimi.itnih.gov

Reductive Amination: A more controlled and widely applicable method for amine synthesis is reductive amination. libretexts.org This two-step, one-pot process involves the initial reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. byu.edu To synthesize this compound, one could employ a sequential strategy:

Reductive amination of 3-ethynylbenzaldehyde with ammonia to form the primary 3-ethynylbenzylamine.

A second reductive amination of 3-ethynylbenzaldehyde with the newly formed 3-ethynylbenzylamine to yield the target secondary amine.

This method offers high selectivity and functional group tolerance. A variety of reducing agents can be employed, with milder reagents like sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective as they selectively reduce the iminium ion in the presence of the unreacted aldehyde. masterorganicchemistry.comucla.edu

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Chemical Formula | Key Features |

|---|---|---|

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild and selective; does not reduce aldehydes or ketones at a significant rate; tolerant of acidic conditions. |

| Sodium Cyanoborohydride | NaBH₃CN | Effective and selective for imines; reaction can be run in protic solvents; toxicity of cyanide byproducts is a concern. byu.edu |

| Benzylamine-Borane | C₇H₉N·BH₃ | Air-stable complex; effective in both protic and aprotic solvents; reduces aldehydes and ketones but promotes amination in the presence of an amine. byu.edu |

The structure of this compound contains multiple reactive sites: the N-H proton of the secondary amine and the acidic C-H protons of the two terminal alkyne groups. This presents opportunities for selective functionalization but also necessitates careful control of reaction conditions to achieve desired outcomes.

N-Functionalization vs. C-Functionalization: The amine is generally more nucleophilic and basic than the terminal alkynes. Therefore, reactions with electrophiles (e.g., alkyl halides, acyl chlorides) would likely occur preferentially at the nitrogen atom. Conversely, reactions involving deprotonation with a strong base followed by reaction with an electrophile could be directed towards the alkyne (e.g., in further Sonogashira couplings).

Mono- vs. Bis-functionalization: Achieving regioselective mono-functionalization of one of the two identical ethynyl groups is a significant challenge. Strategies to achieve this could involve using a large, sterically demanding reagent that reacts once and hinders the approach to the second reactive site, or by employing tether-directed strategies where a reagent is designed to react at two specific points. researchgate.net

Precursor Synthesis and Derivatization Routes

Synthesis of 3-Ethynylbenzaldehyde: A common route to this precursor would start from the more readily available 3-bromobenzaldehyde. A Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by selective deprotection of the silyl group (e.g., using potassium carbonate in methanol or a fluoride source like TBAF) would yield the desired aldehyde.

Synthesis of Bis(3-bromobenzyl)amine: This precursor for a post-amination Sonogashira strategy could be prepared by the reductive amination of 3-bromobenzaldehyde with ammonia to yield 3-bromobenzylamine, followed by N-alkylation with 3-bromobenzyl bromide. Careful control of stoichiometry and conditions would be necessary to minimize over-alkylation.

Green Chemistry Principles and Sustainable Synthesis Protocols

Evaluating the proposed synthetic routes through the lens of green chemistry highlights the advantages and disadvantages of each approach. yale.edu The 12 Principles of Green Chemistry provide a framework for this analysis. rsc.orgrsc.org

Atom Economy: Reductive amination pathways generally exhibit higher atom economy compared to cross-coupling reactions, which often use stoichiometric amounts of base and generate significant salt byproducts. Catalytic hydrogenation as the reduction step in reductive amination is particularly atom-economical.

Use of Safer Solvents and Reagents: The development of sustainable protocols encourages the use of greener solvents (e.g., water, ethanol, or solvent-free conditions) where possible. researchgate.net For example, some modern amination protocols have been developed to work in water. unimi.it Furthermore, replacing hazardous reagents like sodium cyanoborohydride with alternatives like STAB or developing biocatalytic routes represents a move toward safer chemical processes. gctlc.orgnih.gov

Reduction of Derivatives: A synthetic strategy that avoids protecting groups is generally preferred. For instance, a direct Sonogashira coupling of bis(3-bromobenzyl)amine with acetylene (B1199291) gas would be ideal but is often technically challenging. The use of TMS-acetylene followed by deprotection adds steps and generates waste, violating this principle. yale.edu

Scale-Up Considerations and Process Optimization for Academic Production

Transitioning a synthetic route from a small-scale laboratory experiment to a larger, multi-gram academic production introduces several practical challenges.

Sonogashira Reaction Scale-Up:

Catalyst Removal: Palladium is expensive and toxic, and its removal from the final product is critical. Scavenging agents or the use of heterogeneous catalysts can facilitate this process. silicycle.com

Safety: The Sonogashira reaction can be sensitive to oxygen, which can lead to alkyne homocoupling (Glaser coupling) and catalyst deactivation. Ensuring an inert atmosphere is crucial on a larger scale. hes-so.ch

Thermal Management: Cross-coupling reactions can be exothermic. Proper monitoring and control of the reaction temperature are necessary to ensure safety and prevent side reactions.

Reductive Amination Scale-Up:

Reagent Handling: Handling large quantities of borohydride reagents requires care due to their reactivity with protic solvents. Catalytic hydrogenation, while greener, requires specialized high-pressure equipment.

Work-up and Purification: The aqueous work-up to remove salts and unreacted reagents can become cumbersome on a larger scale. Product isolation via distillation or crystallization is often preferred over chromatography for large quantities.

Process optimization for either route would involve screening reaction parameters (catalyst loading, temperature, concentration, reaction time) to maximize yield and throughput while minimizing cost and waste. researchgate.net

Chemical Reactivity and Transformational Chemistry of Bis 3 Ethynylbenzyl Amine

Exploration of Alkyne Functional Group Reactivity

The two ethynyl (B1212043) groups on the aromatic rings are highly reactive and can participate in a variety of addition and polymerization reactions. These transformations are fundamental to the use of bis(3-ethynylbenzyl)amine in creating cross-linked networks and novel polymers.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example of a "click" reaction, known for its high efficiency, specificity, and mild reaction conditions. sigmaaldrich.comwikipedia.org This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. beilstein-journals.orgnih.gov The bifunctional nature of this compound, with its two terminal alkyne groups, makes it an ideal monomer for step-growth polymerization with diazide compounds.

When reacted with a molecule containing two azide groups (a bis-azide), this compound can form linear polymers, with the 1,2,3-triazole rings serving as stable, aromatic linkages in the polymer backbone. wikipedia.orgbeilstein-journals.org The reaction is highly regioselective, yielding only the 1,4-isomer. nih.govmdpi.com The process is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. wikipedia.orgbeilstein-journals.org The use of stabilizing ligands, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can prevent the oxidation of the Cu(I) catalyst and improve reaction efficiency, especially in aqueous or complex media. beilstein-journals.orgnih.gov

The versatility of the CuAAC reaction allows for the synthesis of a wide array of materials. By varying the structure of the bis-azide co-monomer, the properties of the resulting polytriazole can be finely tuned. This methodology has been widely applied in the synthesis of biohybrid materials, block copolymers, and hydrogels. sigmaaldrich.com

Table 1: Representative Conditions for CuAAC Polymerization

| Parameter | Condition | Purpose | Source |

| Catalyst | Copper(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate) | Catalyzes the cycloaddition | wikipedia.orgbeilstein-journals.org |

| Ligand | Tris(triazolylmethyl)amine-based ligands (e.g., TBTA) | Stabilizes Cu(I) and accelerates the reaction | beilstein-journals.orgnih.gov |

| Solvent | Various (e.g., water, toluene, DMSO, Cyrene™) | Solubilizes reactants | beilstein-journals.orgbeilstein-journals.org |

| Temperature | Room temperature to mild heating | Mild conditions preserve functional groups | beilstein-journals.orgnih.gov |

| Reactants | This compound, Organic bis-azide | Monomers for polymerization | wikipedia.orgbeilstein-journals.org |

The terminal ethynyl groups of this compound can undergo oxidative coupling to form polydiacetylene-like structures. This type of polymerization typically involves the use of an oxidant and a catalyst, such as a copper or palladium complex. The reaction proceeds through the coupling of the terminal alkyne carbons, leading to the formation of a conjugated polymer backbone characterized by alternating double and triple bonds.

This process is a powerful method for creating conjugated polymers, which are of significant interest for their electronic and optical properties. researchgate.net The polymerization of diarylamino-substituted monomers, in particular, has been studied, indicating that the amine functionality can influence the polymerization process and the properties of the resulting polymer. nih.gov The cross-linking of the polymer chains can be achieved through this method, resulting in a robust network material. The extent of polymerization and cross-linking can be controlled by the reaction conditions, including the monomer concentration, oxidant-to-monomer ratio, and temperature. nih.gov The resulting materials often exhibit interesting properties such as electrical conductivity and colorimetric responses to external stimuli. researchgate.netnih.gov

The alkyne functionalities of this compound are susceptible to hydrosilylation and hydroamination reactions, which involve the addition of a Si-H or N-H bond across the carbon-carbon triple bond, respectively.

Hydrosilylation is the addition of a hydrosilane (R₃Si-H) across the alkyne, typically catalyzed by transition metal complexes, most notably those of platinum. tripod.comrsc.org This reaction can yield vinylsilane products. Depending on the catalyst and conditions, the addition can proceed with different regioselectivity (Markovnikov vs. anti-Markovnikov) and stereoselectivity (cis vs. trans addition). rsc.org For a molecule like this compound, hydrosilylation with a difunctional or polyfunctional silane (B1218182) can lead to the formation of cross-linked silicone-based materials with enhanced thermal stability and mechanical properties.

Hydroamination is the addition of an amine N-H bond across the alkyne. wikipedia.org This reaction is an atom-economical method for synthesizing enamines or imines, which are valuable intermediates in organic synthesis. nih.govfrontiersin.org The reaction often requires a catalyst, which can range from alkali metals to late transition metals or lanthanides. wikipedia.orglibretexts.org The intermolecular hydroamination of the alkyne groups in this compound with a primary or secondary amine would lead to the corresponding enamines (which may tautomerize to imines) or di-enamines. frontiersin.orglibretexts.org Intramolecular hydroamination is also a possibility, potentially leading to cyclic structures if a suitable linker is present. The regioselectivity of the addition is a key consideration and is often controlled by the choice of catalyst. nih.govlibretexts.org

Reactivity of the Secondary Amine Moiety

The secondary amine group (-NH-) in this compound provides another site for chemical modification, allowing for the introduction of various functional groups or the extension of the molecular structure.

The lone pair of electrons on the nitrogen atom makes the secondary amine a nucleophile, capable of reacting with electrophiles such as alkyl halides and acyl chlorides.

N-Alkylation involves the reaction of the amine with an alkylating agent (e.g., an alkyl halide) to form a tertiary amine. This reaction typically proceeds via an Sₙ2 mechanism.

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. nih.govresearchgate.net This reaction is a common method for protecting amine groups during multi-step syntheses or for introducing specific functionalities. researchgate.net The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). semanticscholar.org Catalytic methods, for instance using acetic acid with an ester as the acyl source, have also been developed for N-acylation. rsc.org For this compound, N-acylation would convert the secondary amine into a tertiary amide, altering the molecule's electronic properties and hydrogen bonding capabilities while preserving the reactive alkyne groups for subsequent transformations.

Table 2: General Conditions for N-Acylation of Amines

| Acylating Agent | Catalyst/Base | Solvent | Temperature | Outcome | Source |

| Acyl Chloride | Base (e.g., DIPEA, Pyridine) | Aprotic (e.g., CH₂Cl₂) | Room Temp. | High yield of amide | semanticscholar.org |

| Acid Anhydride | Lewis Acid or Iodine | Solvent-free | Room Temp. | High yield of amide | researchgate.net |

| Ester (e.g., Ethyl Acetate) | Acetic Acid (catalytic) | None (uses ester as solvent) | 80–120 °C | Excellent yield of acetamide | rsc.org |

| Protected Amino Acids | Benzotriazole Chemistry | Water | Room Temp. or Microwave | High yield, racemization-free | nih.gov |

Secondary amines react with aldehydes and ketones, but unlike primary amines which form stable imines (C=N), they typically form enamines or iminium ions. libretexts.orglibretexts.org The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon, followed by proton transfers to form a carbinolamine intermediate. youtube.comlibretexts.org This intermediate is then protonated by an acid catalyst, and a molecule of water is eliminated. libretexts.orglibretexts.org

Because the nitrogen in the resulting intermediate is bonded to three alkyl/aryl groups and has no hydrogen to lose, a stable, neutral imine cannot be formed. Instead, a positively charged iminium ion is generated. youtube.com If there is a proton on an adjacent carbon (the α-carbon), a base can remove it, leading to the formation of a neutral enamine , which contains a C=C double bond adjacent to the nitrogen atom. libretexts.org

The reaction of this compound with an aldehyde or ketone would therefore be expected to yield an iminium ion, which could then deprotonate to form an enamine if an α-hydrogen is available on the carbonyl reactant. These reactions are reversible and are often controlled by the pH of the medium. libretexts.orglibretexts.org Imines and related structures are highly reactive and serve as important intermediates in various organic transformations. researchgate.net

Mechanistic Investigations of Novel Reactions Mediated by this compound

While specific novel reactions mediated by this compound are not extensively documented, its structure lends itself to participation in a variety of transition-metal-catalyzed reactions, for which mechanistic investigations of analogous systems provide significant insight. The presence of two terminal alkyne moieties makes it a prime candidate for reactions that proceed via organometallic intermediates.

One such class of reactions is transition-metal-catalyzed intramolecular cyclization or polymerization. For instance, in the presence of a suitable catalyst, such as a rhodium or palladium complex, the two ethynyl groups could potentially undergo a cyclization reaction to form a novel macrocyclic structure.

A plausible mechanistic pathway for a palladium-catalyzed intramolecular dimerization and cyclization is outlined below. This hypothetical transformation would lead to the formation of a complex polycyclic aromatic system.

Proposed Catalytic Cycle for Intramolecular Cyclization:

Oxidative Addition: The catalytic cycle would likely initiate with the oxidative addition of a low-valent palladium(0) species into a carbon-hydrogen bond of one of the terminal alkynes, or more likely, the coordination of the palladium to the alkyne π-systems.

Carbopalladation: Following coordination, an intramolecular carbopalladation could occur, where one of the alkyne groups adds across the palladium-carbon bond (if formed) or another coordinated alkyne.

Migratory Insertion: Subsequent migratory insertions could lead to the formation of a larger ring system.

Reductive Elimination: The cycle would conclude with the reductive elimination of the palladium catalyst, regenerating the active Pd(0) species and releasing the final cyclized organic product.

Detailed research findings on similar bis(alkyne) systems have shown that the nature of the metal catalyst, the ligands, and the reaction conditions can significantly influence the reaction pathway and the structure of the resulting products. For example, the use of different phosphine (B1218219) ligands on a palladium catalyst can alter the steric and electronic environment around the metal center, thereby directing the regioselectivity of the cyclization.

The secondary amine in this compound could also play a role in these mechanistic pathways, potentially acting as an internal ligand to the metal center, thereby influencing the stereochemistry and outcome of the reaction. Further mechanistic investigations, including kinetic studies, isotopic labeling, and computational modeling, would be necessary to fully elucidate the pathways of such novel transformations involving this compound.

Below is a data table summarizing the potential outcomes of transition-metal-catalyzed reactions involving this compound, based on analogous systems.

| Catalyst System | Potential Reaction Type | Plausible Product Class |

| Pd(PPh₃)₄ / CuI | Sonogashira Cross-Coupling | Di-substituted alkynes |

| Rh(I) complexes | [2+2+2] Cycloaddition | Fused aromatic rings |

| Ru-based catalysts | Enyne metathesis (with added alkene) | Polycyclic alkenes |

| Au(I) complexes | Hydroamination/Cyclization | Nitrogen-containing heterocycles |

These examples highlight the rich potential for this compound to serve as a building block in the construction of complex molecular architectures, driven by the principles of modern catalytic chemistry.

Integration of Bis 3 Ethynylbenzyl Amine in Advanced Materials Science and Polymer Chemistry

Role as a Cross-Linking Agent in Polymer Networks

The bifunctional nature of Bis(3-ethynylbenzyl)amine, with two reactive ethynyl (B1212043) groups, makes it a candidate for a cross-linking agent. Cross-linking is a critical process in polymer chemistry that enhances the mechanical strength, thermal stability, and chemical resistance of materials by forming a three-dimensional network structure.

In the realm of thermosetting resins, such as epoxies and polyimides, cross-linking agents are essential for curing the liquid resin into a hard, infusible solid. The terminal alkyne groups of this compound could theoretically undergo thermal or catalytic polymerization, such as cyclotrimerization to form aromatic linkages, thereby cross-linking the polymer chains. This could lead to the development of high-performance thermosets with high glass transition temperatures and improved thermomechanical properties. Such resins are foundational in the manufacturing of high-performance composites, often reinforced with fibers like carbon or glass, for aerospace, automotive, and electronics applications. However, specific studies detailing the use of this compound as a curing or cross-linking agent for commercial or novel thermosetting resins, including data on cure kinetics, thermal stability (e.g., TGA data), and mechanical properties (e.g., tensile strength, modulus) of the resulting composites, are not prominently featured in available research.

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures. They are synthesized from organic building blocks (monomers) that are linked by strong covalent bonds. The geometry and functionality of the monomers dictate the topology and properties of the resulting COF. While amine- and ethynyl-functionalized molecules are common building blocks for COFs, specific literature detailing the successful synthesis of a COF using this compound as a linker could not be located. Theoretically, its amine group could react with aldehydes to form imine-linked COFs, or its ethynyl groups could participate in coupling reactions. The angular geometry of the benzylamine (B48309) core could potentially lead to novel 3D framework topologies. The absence of published reports on COFs derived from this specific monomer means that data on their porosity, surface area (e.g., BET analysis), and potential applications in areas like gas storage or catalysis remain speculative.

Monomer in Conjugated Polymer Synthesis

The ethynyl groups in this compound also position it as a potential monomer for the synthesis of conjugated polymers, which are of interest for their electronic and optical properties.

Poly(phenylene ethynylene)s (PPEs) are a well-known class of conjugated polymers. Their synthesis often involves Sonogashira coupling of dihaloaromatics with diethynyl aromatics. This compound could serve as the diethynyl monomer in such polymerizations. The incorporation of the benzylamine unit into the polymer backbone would influence the polymer's solubility, processability, and electronic properties. The nitrogen atom could also serve as a site for post-polymerization functionalization. While the synthesis of various PPEs is widely reported, specific examples utilizing this compound to produce a well-characterized polymer, including its molecular weight, polydispersity, and optoelectronic properties (e.g., absorption and emission spectra, conductivity), are not described in the available literature.

Microporous organic polymers (MOPs) are a class of materials with high surface areas and permanent porosity, often synthesized through the cross-coupling of rigid, multifunctional monomers. The rigid structure and dual ethynyl functionality of this compound make it a plausible candidate for the synthesis of MOPs, for instance, through self-polymerization via Sonogashira coupling. The resulting network would possess inherent porosity, and the amine functionalities could enhance selectivity for applications like CO2 capture. Research on MOPs is an active field, with many different monomers being explored. However, publications that specifically report the synthesis of a microporous network from this compound and characterize its porosity (e.g., N2 adsorption-desorption isotherms) could not be identified.

Precursor for Functional Carbon-Rich Materials

The high carbon and nitrogen content of this compound, along with its aromatic nature and the presence of reactive ethynyl groups, suggests its potential as a precursor for the synthesis of functional carbon-rich materials. Upon pyrolysis (high-temperature decomposition in an inert atmosphere), the cross-linked polymer derived from this monomer could yield nitrogen-doped carbons with high char yields. Nitrogen doping is known to enhance the electrochemical properties of carbon materials, making them suitable for applications in energy storage (e.g., supercapacitors, batteries) and catalysis. The ethynyl groups can facilitate extensive cross-linking upon heating, which is beneficial for retaining the structure during carbonization and achieving a high yield of the carbonaceous material. Despite this theoretical potential, there is a lack of specific studies that have investigated the pyrolysis of polymers derived from this compound and characterized the resulting carbon materials in terms of their morphology, surface area, porosity, and electrochemical performance.

Electroactive and Optically Active Materials Incorporating this compound Scaffolds

The incorporation of this compound into polymer backbones can lead to materials with significant electroactive and optically active properties. The nitrogen-containing benzylamine core and the reactive terminal alkynes are key to these functionalities.

The tertiary amine and the aromatic rings within the this compound structure can act as electron-donating moieties. When integrated into a conjugated polymer system, these groups can influence the electronic band structure, potentially lowering the oxidation potential and enhancing the hole-transporting capabilities of the material. mdpi.com The terminal ethynyl groups offer a route to creating highly cross-linked, thermally stable networks. Upon thermal or catalytic curing, these groups can undergo cyclotrimerization or other addition reactions to form a rigid, three-dimensional polymer network. scispace.com This network structure can provide the necessary thermal and dimensional stability for electroactive devices.

Furthermore, polymers derived from monomers containing benzylamine functionalities have been explored for their chiroptical properties. mdpi.comnih.govcanada.ca While this compound itself is not chiral, it can be used as a building block in conjunction with chiral monomers to create optically active polymers. The helical conformation of such polymers can be influenced by the bulky side groups originating from the this compound monomer, potentially leading to materials with applications in chiral separations and circularly polarized luminescence. mdpi.comnih.gov

Table 1: Hypothetical Electro-Optical Properties of a Cross-linked Polymer Derived from this compound

| Property | Value |

| Oxidation Onset Potential (V vs. Ag/AgCl) | 0.85 |

| HOMO Energy Level (eV) | -5.2 |

| LUMO Energy Level (eV) | -2.5 |

| Electrochemical Band Gap (eV) | 2.7 |

| Maximum Absorption Wavelength (nm) | 380 |

| Maximum Emission Wavelength (nm) | 450 |

| Quantum Yield (%) | 15 |

Note: The data in this table is hypothetical and is intended to be representative of the potential properties of a polymer incorporating this compound, based on data from related electroactive polymers. mdpi.com

Responsive and Adaptive Polymeric Systems

The secondary amine in this compound provides a handle for creating responsive and adaptive polymeric systems. The lone pair of electrons on the nitrogen atom can interact with various stimuli, leading to changes in the material's properties.

Polymers containing tertiary amine groups are known to exhibit pH-responsiveness. nih.gov In acidic environments, the amine group can be protonated, leading to swelling of the polymer network due to electrostatic repulsion between the resulting ammonium cations. This property could be harnessed in applications such as drug delivery systems or sensors. nih.govrsc.org Similarly, the amine functionality can be utilized for creating materials that respond to the presence of specific metal ions through coordination, or to certain gases.

The ethynyl groups in this compound are crucial for the development of adaptive polymeric systems. These groups can be used to form covalent adaptable networks (CANs). nih.gov For instance, by reacting the ethynyl groups with other functional monomers, it is possible to create cross-links that are reversible under certain conditions, such as heat or light. This would allow the material to be reshaped, repaired, or recycled. The formation of dynamic cross-linked networks can lead to materials with self-healing properties and the ability to adapt their shape in response to external stimuli. abo.fiutupub.fi

Table 2: Potential Stimuli-Responsive Behavior of a Hydrogel Incorporating this compound

| Stimulus | Response | Potential Application |

| Low pH | Swelling | pH-triggered drug release |

| High pH | Contraction | pH-sensitive valve |

| Metal Ions (e.g., Cu²⁺) | Color change and swelling | Metal ion sensor |

| Temperature | Change in swelling ratio | Thermo-responsive actuator |

Note: This table presents potential responsive behaviors based on the known properties of amine-containing polymers. researchgate.netmdpi.comresearchgate.net

Coordination Chemistry and Metal Complexes of Bis 3 Ethynylbenzyl Amine

Ligand Design Principles and Coordination Modes

The design of ligands is fundamental to the development of coordination complexes with desired properties. Bis(3-ethynylbenzyl)amine is a multifunctional ligand, offering several potential sites for metal coordination. The interplay between the soft ethynyl (B1212043) groups and the harder amine functionality suggests that this ligand could exhibit versatile coordination behavior, acting as a bridge between multiple metal centers or as a chelating agent.

The terminal ethynyl groups in this compound are expected to play a crucial role in its coordination chemistry. The π-system of the carbon-carbon triple bond can coordinate to a metal center in an η²-fashion. wikipedia.org This mode of coordination is well-documented for a variety of transition metals and is characterized by a lengthening of the C≡C bond and a bending of the substituents on the alkyne. wikipedia.org

Furthermore, the acetylenic proton can be readily removed to form a metal-alkynyl σ-complex. nih.gov This deprotonation is often facilitated by a basic metal precursor or an external base. The resulting M-C≡C-R linkage is typically linear and provides a strong covalent bond to the metal. nih.gov This versatility allows the ethynyl groups to act as either neutral π-donors or anionic σ-donors, influencing the electronic properties and reactivity of the resulting metal complex.

In the context of polynuclear complexes, the ethynyl groups can act as bridging ligands, connecting two or more metal centers. nih.govacs.org This can occur through a σ-bond to one metal and a π-interaction with another, or by forming a σ-bond to two different metals. wikipedia.org This bridging capability is key to the formation of extended structures like molecular wires and coordination polymers. nih.gov

The secondary amine group in this compound provides a classic Lewis basic site for coordination to a metal center. The nitrogen lone pair can form a coordinate covalent bond with a wide range of metal ions. The coordination of benzylamine (B48309) and its derivatives to metals has been extensively studied, revealing that the steric bulk of the benzyl (B1604629) groups can influence the geometry and stability of the resulting complexes. researchgate.netnih.gov

In principle, this compound could act as a bidentate ligand through the coordination of both the amine nitrogen and one of the ethynyl groups to the same metal center, forming a chelate ring. However, the flexibility of the benzyl groups will play a significant role in determining the stability of such a chelate. It is also possible for the amine to act as a simple monodentate ligand, leaving the ethynyl groups available for further coordination or reaction. In some cases, the amine can also serve as a bridging ligand between two metal centers, although this is less common than for other functional groups.

Synthesis and Structural Elucidation of Metal-Bis(3-ethynylbenzyl)amine Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal precursor, such as a metal halide or an organometallic complex with labile ligands. wikipedia.org The choice of solvent and reaction conditions would be crucial in directing the outcome, potentially leading to mononuclear, polynuclear, or polymeric structures.

Structural elucidation of these hypothetical complexes would rely on standard techniques such as single-crystal X-ray diffraction, which would provide definitive information on bond lengths, bond angles, and coordination geometries. Spectroscopic methods like FT-IR, NMR, and UV-Vis would also be invaluable for characterizing the coordination environment of the metal and the bonding mode of the ligand.

Depending on the stoichiometry and the nature of the metal precursor, this compound could form a variety of complex architectures.

Mononuclear Complexes: Reaction with a metal precursor in a 1:1 or 2:1 ligand-to-metal ratio could lead to the formation of mononuclear complexes. In such complexes, the ligand might coordinate in a monodentate fashion through the amine nitrogen, or in a bidentate fashion through the amine and one ethynyl group. The specific coordination mode would be influenced by the electronic and steric properties of the metal center.

Polynuclear Complexes: The presence of two ethynyl groups makes this compound an excellent candidate for the construction of polynuclear complexes. nih.govacs.org By using a stoichiometric amount of a metal precursor that favors bridging interactions, it should be possible to synthesize dinuclear, trinuclear, or even larger clusters. In these structures, the ethynyl groups would likely act as the primary bridging units. rsc.organu.edu.au

Table 1: Representative Bond Distances in Metal-Alkynyl and Metal-Amine Complexes from Analogous Systems

| Complex Type | Metal | Ligand Moiety | M-C (Å) | M-N (Å) | C≡C (Å) | Reference |

|---|---|---|---|---|---|---|

| Mononuclear Pt-alkyne | Pt | Phenylpropyne | - | - | 1.277 | wikipedia.org |

| Dinuclear Co-alkyne | Co | Diphenylacetylene | - | - | - | wikipedia.org |

This table presents data from analogous systems to infer potential structural parameters for this compound complexes.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes and organic linkers. The bifunctional nature of this compound, with its two terminal alkyne groups, makes it a potential candidate for use as an organic linker in the synthesis of MOFs. researchgate.netresearchgate.net

The ethynyl groups could be deprotonated to form strong coordinate bonds with metal clusters, leading to the formation of a porous, three-dimensional network. The amine functionality within the linker could serve to modify the chemical environment within the pores of the MOF, potentially introducing basic sites or hydrogen-bonding capabilities. unc.eduacs.org The incorporation of amine-functionalized linkers is a well-established strategy for tuning the properties of MOFs for applications in gas storage and catalysis. unc.eduacs.org

Table 2: Examples of Functionalized Linkers in MOF Synthesis

| MOF Name | Linker | Functional Group | Application | Reference |

|---|---|---|---|---|

| MIL-125-NH₂ | 2-aminoterephthalic acid | Amine | Photocatalysis | unc.edu |

This table showcases examples of how amine and alkyne functionalities are incorporated into MOF structures.

Catalytic Applications of this compound Metal Complexes

Metal complexes containing both amine and alkyne functionalities have shown promise in a variety of catalytic transformations. nih.govaithor.com The electronic properties of the metal center can be tuned by the ligand, influencing its reactivity.

The presence of both a Lewis basic amine and π-acidic alkynes in the coordination sphere of a metal could lead to cooperative effects in catalysis. For example, the amine could act as a proton shuttle or a co-catalyst, while the metal center activates the substrate.

Potential catalytic applications for metal complexes of this compound could include:

Hydrogenation and Hydroamination: The activation of small molecules like H₂ and amines is a key step in these reactions. Metal complexes with electronically flexible ligands are often effective catalysts. nih.govacs.org

Coupling Reactions: The formation of C-C and C-heteroatom bonds is a cornerstone of organic synthesis. Metal complexes are widely used as catalysts for these transformations. nih.gov

Carboxylation Reactions: The fixation of CO₂ into organic molecules is a significant area of research. Metal complexes with terminal alkynes have been investigated for this purpose. mdpi.com

Table 3: Catalytic Activity of Metal Complexes with Amine and/or Alkyne Ligands in Analogous Systems

| Catalyst Type | Reaction | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Rhodium Complex | Hydroamination | Alkyne and Amine | Enamine/Imine | High | nih.gov |

| Magnesium Pincer Complex | Semihydrogenation | Alkyne | Z-Alkene | >99 | acs.org |

This table provides examples of the catalytic performance of related metal complexes.

Although direct experimental data on the coordination chemistry of this compound is not available, a thorough analysis of analogous systems provides a strong foundation for predicting its behavior as a versatile and multifunctional ligand. The presence of both a secondary amine and two terminal ethynyl groups suggests that this compound could form a rich variety of metal complexes, from simple mononuclear species to complex polynuclear architectures and extended metal-organic frameworks. Furthermore, the electronic interplay between the different functional groups points towards potential applications in catalysis. Future experimental work is needed to validate these predictions and unlock the full potential of this compound in the field of coordination chemistry.

Homogeneous and Heterogeneous Catalysis

No data available.

Ligand Effects on Catalytic Performance

No data available.

Supramolecular Chemistry and Self Assembly of Bis 3 Ethynylbenzyl Amine Architectures

Directed Self-Assembly via Non-Covalent Interactions

The self-assembly of Bis(3-ethynylbenzyl)amine is anticipated to be governed by a combination of non-covalent interactions, which are fundamental to the formation of well-ordered supramolecular structures. These interactions, though individually weak, collectively contribute to the thermodynamic stability of the resulting assemblies. The precise geometry and functionality of the molecule allow for directional control over the assembly process.

It is also plausible that in the presence of suitable co-crystallizing agents containing hydrogen bond acceptors (e.g., carboxylic acids, amides), this compound could form predictable supramolecular synthons, which are reliable structural motifs in crystal engineering.

The phenyl rings and ethynyl (B1212043) (alkyne) groups of this compound are expected to engage in various π-interactions that further stabilize its self-assembled structures. These interactions include:

π-π Stacking: The aromatic rings can stack in either a face-to-face or an offset (parallel-displaced) manner. Studies on aromatic liquids like benzene (B151609) and toluene reveal a preference for offset stacking at close distances (<5 Å) and perpendicular arrangements at larger separations (>5 Å) stfc.ac.uk. This type of interaction would contribute significantly to the cohesion of assembled layers or columns.

Alkyne···π Interactions: The electron-rich triple bond of the ethynyl group can interact with the π-system of an adjacent aromatic ring. These interactions, while weaker than conventional hydrogen bonds, are known to influence the conformation and packing in crystal structures of similar ethynyl-containing aromatic compounds rsc.orgrsc.org.

The combination of these π-interactions, working in concert with hydrogen bonding, would lead to a highly organized and stable supramolecular architecture.

Formation of Macrocycles, Cages, and Extended Assemblies

The geometry of this compound, with its two reactive ethynyl termini, makes it an excellent building block for the synthesis of macrocycles and molecular cages beilstein-journals.orgnih.govnih.gov. Through reactions like oxidative acetylene (B1199291) coupling (e.g., Glaser or Eglinton coupling), the terminal alkyne groups can be linked to form larger cyclic structures. Depending on the reaction conditions and the use of templates, it is possible to direct the synthesis towards discrete macrocycles or even more complex, three-dimensional cage-like structures nih.gov. The synthesis of such molecules often relies on principles of self-assembly, where pre-organization of the monomer units through non-covalent interactions precedes the final covalent bond formation beilstein-journals.org.

Furthermore, the bifunctional nature of this molecule allows for its use in creating one-dimensional (1D) supramolecular polymers through head-to-tail interactions mediated by both hydrogen bonding and π-stacking rsc.org.

Dynamic Covalent Chemistry (DCC) and Reversible Self-Assembly

Dynamic Covalent Chemistry (DCC) is a powerful strategy that utilizes reversible covalent bond formation to achieve thermodynamically stable products d-nb.inforsc.orgprimescholars.comnih.gov. The amine functionality in this compound can participate in reversible imine bond formation with aldehydes. This reaction is a cornerstone of DCC and is widely used in the self-assembly of complex architectures like macrocycles, catenanes, and cages d-nb.infomdpi.com.

By reacting this compound with a dialdehyde, for instance, one could generate a dynamic combinatorial library of macrocycles and oligomers. The system would eventually equilibrate to form the most thermodynamically stable macrocyclic product, a process driven by error-correction inherent to the reversible nature of the imine bonds mdpi.com. This approach allows for the synthesis of complex structures with high fidelity that would be difficult to achieve through traditional kinetically controlled synthesis d-nb.info.

| Reversible Reaction | Reactant Partner | Potential Product | Key Features |

| Imine Formation | Dialdehydes | Macrocycles, Cages | Thermodynamic control, self-correction |

| Transimination | Other amines/imines | Component exchange | Adaptive materials, sensors |

This table outlines the potential applications of this compound in Dynamic Covalent Chemistry, showcasing the types of reversible reactions and the complex architectures that could be formed.

Host-Guest Chemistry with this compound Derivatives

Macrocycles and cages derived from this compound would possess internal cavities capable of encapsulating smaller guest molecules. The size and electronic properties of the cavity could be tuned by modifying the linker between the amine and the ethynylphenyl groups or by post-synthesis modification of the aromatic rings.

The interior of such a host would be relatively electron-rich due to the presence of multiple aromatic rings and alkyne units, making it suitable for binding electron-deficient guest molecules. Potential host-guest interactions could include:

Hydrophobic interactions: The nonpolar interior of the cavity could encapsulate hydrophobic guests in aqueous or polar media.

C-H···π and π-π interactions: The aromatic walls of the host could interact with suitable guest molecules, such as other aromatic compounds or small organic molecules.

Charge-transfer interactions: If the host is complexed with an electron-accepting guest, charge-transfer bands might be observed, leading to new photophysical properties.

The development of such host-guest systems could lead to applications in molecular recognition, sensing, and catalysis, where the cavity provides a controlled environment for chemical reactions.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Elucidation

Solid-State NMR Spectroscopy for Polymer Networks and Assembled Systems

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of polymer networks derived from "Bis(3-ethynylbenzyl)amine". Unlike solution-state NMR, ssNMR can probe the local environment of nuclei in insoluble, cross-linked polymers and assembled systems, providing insights that are inaccessible by other methods. nih.gov

Key applications of ssNMR in the study of "this compound"-based materials would involve:

Structural Elucidation of Polymer Networks: Cross-polarization magic-angle spinning (CP/MAS) experiments can be employed to enhance the signal of less abundant nuclei like ¹³C and ¹⁵N, providing detailed information about the polymer backbone and the nature of the cross-linking junctions. The chemical shifts observed in the ssNMR spectra can confirm the conversion of the ethynyl (B1212043) groups during polymerization and identify the resulting polymer structure.

Dynamics and Phase Heterogeneity: By utilizing techniques such as proton spin-lattice relaxation time (T₁H) and spin-lattice relaxation time in the rotating frame (T₁ρH) measurements, it is possible to probe the molecular mobility and phase heterogeneity within the polymer network. These measurements can distinguish between rigid crystalline domains and more mobile amorphous regions, providing a more complete picture of the material's morphology.

Table 1: Representative ¹³C Solid-State NMR Chemical Shifts for "this compound"-based Polymer Networks

| Functional Group | Expected Chemical Shift Range (ppm) | Information Provided |

| Alkyne (C≡C) | 70 - 90 | Indicates the presence of unreacted ethynyl groups. |

| Aromatic (C-H, C-C) | 110 - 150 | Corresponds to the benzene (B151609) rings in the polymer backbone. |

| Benzyl (B1604629) (CH₂) | 40 - 60 | Relates to the methylene (B1212753) bridges connecting the amine and phenyl groups. |

| Polymerized Ethynyl Groups | Varies (e.g., 120-140 for polyene structures) | Confirms the polymerization of the ethynyl moieties and provides insight into the nature of the resulting linkages. |

This table is illustrative and actual chemical shifts may vary depending on the specific polymer structure and experimental conditions.

Advanced Vibrational Spectroscopy (Raman, IR) for Intermolecular Interactions and Functionalization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers a sensitive probe into the molecular vibrations of "this compound" and its derivatives. These techniques are particularly useful for identifying functional groups, monitoring reactions, and studying intermolecular interactions.

Functional Group Analysis: The IR and Raman spectra of "this compound" would be characterized by specific vibrational modes. The N-H stretching vibration of the secondary amine would be observable in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. orgchemboulder.com The terminal alkyne C≡C-H stretch would give a sharp, characteristic peak around 3300 cm⁻¹, while the C≡C stretch would appear in the region of 2100-2140 cm⁻¹. The C-N stretching vibration is expected in the 1250-1335 cm⁻¹ range for aromatic amines. orgchemboulder.com

Monitoring Polymerization: The disappearance or significant reduction in the intensity of the ethynyl group vibrations (C≡C-H and C≡C) in the IR and Raman spectra would serve as a clear indicator of successful polymerization. Concurrently, the appearance of new bands corresponding to the formed polymer backbone would be observed.

Intermolecular Interactions: Shifts in the vibrational frequencies, particularly those of the N-H and C≡C-H groups, can provide evidence for hydrogen bonding and other intermolecular interactions within the solid-state structure of the monomer or within the polymer network.

Table 2: Key Vibrational Frequencies for "this compound"

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Significance |

| N-H Stretch | IR | 3300 - 3500 | Characteristic of the secondary amine group. orgchemboulder.com |

| C≡C-H Stretch | IR, Raman | ~3300 | Indicates the presence of the terminal alkyne. |

| C≡C Stretch | IR, Raman | 2100 - 2140 | Confirms the presence of the alkyne functionality. |

| C-N Stretch | IR | 1250 - 1335 | Corresponds to the aromatic amine C-N bond. orgchemboulder.com |

| N-H Bend | IR | 1500 - 1600 | Can sometimes be observed for secondary amines. libretexts.org |

This table presents expected ranges, and precise values would be determined experimentally.

High-Resolution Mass Spectrometry for Reaction Intermediates

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination of "this compound" and for identifying potential reaction intermediates and byproducts during its synthesis and polymerization. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.

The accurate mass measurements provided by HRMS allow for the unambiguous determination of the elemental composition of the parent molecule and any related species. This is crucial for confirming the identity of the synthesized compound and for gaining insights into reaction mechanisms by detecting and identifying transient intermediates. For example, in the synthesis of "this compound", HRMS could be used to confirm the molecular weight of the final product and to rule out the presence of incompletely reacted starting materials or over-alkylated byproducts.

X-ray Diffraction and Scattering Techniques for Crystalline and Amorphous Materials

X-ray diffraction (XRD) and scattering techniques are fundamental for characterizing the solid-state structure of "this compound" and its polymers. These methods can distinguish between crystalline and amorphous materials and provide detailed information about the atomic arrangement.

Single-Crystal X-ray Diffraction: If suitable single crystals of "this compound" can be grown, single-crystal XRD can provide a definitive three-dimensional structure of the molecule. This would reveal precise bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, the crystal packing can be analyzed to understand the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the amine proton. nih.govnih.gov

Powder X-ray Diffraction (PXRD): For polycrystalline or powdered samples of the monomer and its polymers, PXRD is used to identify the crystalline phases present and to assess the degree of crystallinity. nih.gov The resulting diffraction pattern is a fingerprint of the crystalline structure. For polymers derived from "this compound", PXRD can reveal whether the polymerization process leads to an ordered, semi-crystalline material or a completely amorphous network. Broad halos in the PXRD pattern are characteristic of amorphous materials, while sharp Bragg peaks indicate crystallinity.

Table 3: Hypothetical Unit Cell Parameters for Crystalline "this compound" from Single-Crystal XRD

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345 |

| b (Å) | 5.678 |

| c (Å) | 18.910 |

| β (°) | 95.43 |

| Volume (ų) | 1319.5 |

| Z | 4 |

This is a hypothetical data table to illustrate the type of information obtained from single-crystal X-ray diffraction.

Electron Microscopy for Morphological and Nanostructural Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are vital for visualizing the morphology and nanostructure of materials derived from "this compound". These methods provide direct imaging of the material's surface features and internal structure at high magnification.

Scanning Electron Microscopy (SEM): SEM is used to study the surface topography and morphology of the bulk material. For polymers of "this compound", SEM images can reveal information about the particle size and shape, surface roughness, and porosity of the material.

Transmission Electron Microscopy (TEM): TEM provides higher resolution images and can be used to investigate the internal structure of the material. For assembled systems or polymer networks, TEM can reveal details about the nanoscale organization, such as the presence of ordered domains within an amorphous matrix or the formation of porous structures.

By combining these advanced spectroscopic and analytical methodologies, a comprehensive understanding of the chemical structure, intermolecular interactions, and solid-state morphology of "this compound" and its derived materials can be achieved.

Theoretical and Computational Chemistry of Bis 3 Ethynylbenzyl Amine and Its Derivatives

Electronic Structure Calculations (DFT, ab initio) of Monomer and Oligomers

Electronic structure calculations are fundamental to understanding the intrinsic properties of Bis(3-ethynylbenzyl)amine. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the geometry and electronic properties of the monomer and its oligomers.

DFT, particularly with hybrid functionals like B3LYP, is widely used to find a balance between computational cost and accuracy. academie-sciences.fr These calculations begin by optimizing the molecular geometry to find the lowest energy conformation. For the this compound monomer, this involves determining the bond lengths, bond angles, and torsional angles, especially concerning the orientation of the two ethynylbenzyl groups relative to the central amine.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. academie-sciences.fr For π-conjugated systems like this, the HOMO is typically localized on the electron-rich parts of the molecule (the aromatic rings and amine), while the LUMO is distributed over the electron-accepting regions (the ethynyl (B1212043) groups). acs.org

As the monomer polymerizes into oligomers, these calculations can be extended to dimers, trimers, and larger chains. Such calculations reveal how the electronic properties evolve with increasing chain length. Generally, as the extent of conjugation increases in the oligomers, the HOMO-LUMO gap is expected to decrease, leading to a red shift in the electronic absorption spectrum. academie-sciences.fr Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer higher accuracy by making fewer approximations but are computationally more demanding and are often used to benchmark DFT results for smaller systems. researchgate.net

Table 8.1: Representative Calculated Electronic Properties of this compound Monomer and Oligomers. Note: These are illustrative values typical for such molecules and are meant to demonstrate trends.

Reaction Pathway Modeling and Transition State Analysis

Understanding the polymerization of this compound requires modeling the potential reaction pathways. The ethynyl groups can undergo various reactions, such as thermal cyclotrimerization to form benzene (B151609) rings or addition reactions involving the secondary amine. Computational modeling can identify the most energetically favorable pathways.

This process involves mapping the potential energy surface of the reacting system. Stationary points, including reactants, products, and intermediates, are located by geometry optimization. The transition state (TS) is the saddle point on this surface connecting reactants to products. Locating the TS is crucial as its energy determines the activation energy (energy barrier) of the reaction, which governs the reaction rate. researchgate.net

For the thermal polymerization of the ethynyl groups, DFT calculations can be used to model the stepwise mechanism of cyclotrimerization or other coupling reactions. researchgate.net Similarly, the potential for intramolecular or intermolecular addition of the N-H bond across an alkyne C≡C bond can be investigated. nih.govacs.orgresearchgate.net By comparing the activation energies of different possible reactions, the dominant polymerization mechanism under specific conditions (e.g., thermal vs. catalyzed) can be predicted. For instance, calculations might show whether an intermolecular Glaser coupling is more or less favorable than a Diels-Alder type cycloaddition. researchgate.netresearchgate.net

Table 8.2: Illustrative Calculated Energies for a Hypothetical Two-Step Polymerization Pathway. Energies are relative to the reactant complex.

Molecular Dynamics Simulations of Polymerization and Self-Assembly Processes

While quantum mechanics is excellent for modeling individual reactions, Molecular Dynamics (MD) simulations are used to study the collective behavior of many molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the simulation of bulk properties and dynamic processes like polymerization and self-assembly. ulisboa.pt

For this compound, MD simulations can model the curing process, where monomers react to form a cross-linked polymer network. This is often done using a reactive force field or a multi-step algorithm where bonds are formed between reactive sites (the ethynyl groups and amine hydrogens) when they come within a certain distance. These simulations provide insight into the evolution of the polymer network structure, including the degree of cross-linking, density, and the glass transition temperature (Tg) of the resulting thermoset material. mdpi.com

MD is also invaluable for studying self-assembly processes, where molecules non-covalently organize into ordered structures. nih.gov For derivatives of this compound functionalized with groups capable of hydrogen bonding or π-π stacking, MD can predict how these molecules might assemble in solution or on a surface. researchgate.netrsc.org These simulations can reveal the preferred morphologies (e.g., fibrillar, lamellar) and the thermodynamic driving forces behind their formation, which is essential for designing materials for applications in nanotechnology and molecular electronics. nih.gov

Prediction of Spectroscopic Signatures and Photophysical Properties

Computational methods are routinely used to predict spectroscopic properties, which aids in the characterization of new compounds and materials. For this compound, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies for specific functional groups, such as the C≡C-H stretch of the ethynyl group and the N-H stretch of the amine, can be compared with experimental spectra to confirm the molecular structure.

The electronic absorption properties (UV-Visible spectra) are predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. nih.gov The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. tandfonline.com These calculations help to understand the nature of the electronic transitions, for example, whether they are localized π-π* transitions on the aromatic rings or charge-transfer transitions. acs.org

Furthermore, computational methods can predict photophysical properties like fluorescence and phosphorescence. momap.net.cn By calculating the energies of the lowest singlet (S1) and triplet (T1) excited states, one can predict the emission wavelengths. The energy difference between the S1 and T1 states is also important for understanding processes like intersystem crossing, which is relevant for applications in organic light-emitting diodes (OLEDs). tandfonline.commdpi.com

Table 8.3: Representative Predicted Spectroscopic and Photophysical Data for the Monomer.

Rational Design of Novel Functional Materials and Catalysts

A major goal of computational chemistry is the rational design of new molecules and materials with desired properties, minimizing the trial-and-error of experimental synthesis. rsc.org By establishing structure-property relationships through the methods described above, researchers can computationally screen libraries of virtual compounds to identify promising candidates. nih.govacs.orgrsc.org

For this compound, this approach can be used to design derivatives with enhanced functionality. For example, DFT and TD-DFT calculations could be used to predict how substituting the aromatic rings with electron-donating or electron-withdrawing groups would alter the HOMO-LUMO gap, thereby tuning the polymer's electronic and optical properties for applications in organic electronics. illinois.edu Molecular dynamics simulations could then predict how these substitutions affect the polymer's morphology and thermal stability. acs.orgacs.org

This computational-led approach also extends to catalyst design. mdpi.com If a catalyzed polymerization pathway is desired, quantum chemical calculations can be used to model the reaction with different potential catalysts (e.g., transition metal complexes). acs.org By calculating the reaction barriers for each catalyst, the most efficient one can be identified before any experimental work is undertaken, accelerating the development of new synthetic routes and materials. nih.gov

Future Research Directions and Emerging Applications of Bis 3 Ethynylbenzyl Amine in Advanced Materials

Integration into Responsive and Adaptive Materials Systems

The development of "smart" materials that can respond to external stimuli is a major frontier in materials science. Polymers derived from Bis(3-ethynylbenzyl)amine could serve as a foundational platform for such systems.

The secondary amine group in the polymer backbone is a key feature that could impart pH-responsiveness. In acidic environments, the protonation of these amine sites would introduce positive charges along the polymer chains. This could lead to electrostatic repulsion, causing the material to swell or alter its mechanical properties. This behavior is analogous to hydrogels developed for drug delivery, where changes in environmental pH trigger a response. nih.govnih.gov Future research could focus on quantifying the swelling ratios and modulus changes of poly(this compound)) networks in response to varying pH levels.

Furthermore, the rigid, crosslinked network formed by the thermal polymerization of the ethynyl (B1212043) groups provides stability, but future work could explore the creation of adaptive materials by introducing dynamic covalent bonds. By co-polymerizing this compound with monomers containing reversible linkages (e.g., disulfide bonds or boronic esters), it may be possible to create covalent adaptable networks (CANs). These materials could exhibit stress relaxation, self-healing, or malleability under specific thermal or chemical triggers, combining the robustness of a thermoset with the reprocessability of a thermoplastic.

Table 1: Potential Stimuli and Material Responses for this compound-Based Polymers

| Stimulus | Responsive Functional Group | Potential Material Response | Emerging Application |

|---|---|---|---|

| pH Change | Secondary Amine Backbone | Swelling/Deswelling, Modulus Change | pH-sensitive drug delivery, smart membranes |

| Heat / Light | Incorporated Dynamic Bonds | Self-healing, Malleability, Shape Memory | Reprocessable composites, adaptive coatings |

| Redox | Incorporated Disulfide Bonds | Degradation, Bond Exchange | Controlled release systems, recyclable thermosets |

Sustainable Materials Development and Circular Economy Concepts

One of the most significant challenges for traditional thermosetting polymers, like those expected from this compound, is their lack of recyclability. The permanent, covalent crosslinks that provide their desirable thermal and mechanical stability also prevent them from being melted and reprocessed. This contributes to plastic waste and runs counter to the principles of a circular economy.

Future research must address this challenge by designing recyclability directly into the molecular architecture. rsc.org A promising strategy involves the development of covalent adaptable networks (CANs) that incorporate dynamic, reversible crosslinks alongside the permanent network formed by the ethynyl groups. northumbria.ac.ukunina.it For instance, co-monomers containing disulfide bonds could be integrated into the polymer structure. These bonds can be cleaved and reformed through a radical-mediated exchange, allowing the material to be broken down and re-polymerized. unina.it Similarly, incorporating boronic esters could provide a route for chemical recycling through hydrolysis or transesterification mechanisms. northumbria.ac.ukresearchgate.net

The goal would be to create a material that performs like a high-stability thermoset during its service life but can be de-polymerized or reprocessed at its end-of-life, enabling the recovery of monomers or the fabrication of new products.

Table 2: Comparison of Conventional vs. Hypothetical Recyclable Thermosets

| Property | Conventional Poly(this compound)) | Hypothetical Recyclable CAN Derivative |

|---|---|---|

| Crosslinks | Irreversible (from ethynyl polymerization) | Hybrid: Irreversible + Reversible (e.g., disulfide) |

| Recyclability | No (Landfill or incineration) | Yes (Chemical depolymerization or thermal reprocessing) |

| End-of-Life | Waste generation | Monomer recovery, circular use |

| Research Focus | Maximizing thermal/mechanical stability | Balancing stability with designed recyclability |

Advanced Sensing and Detection Technologies (Material-Based)

Polymers containing aromatic amine structures have shown significant promise in the development of electrochemical sensors. A notable example is the use of poly(3-aminobenzylamine), a polymer with a similar structural backbone to that of poly(this compound)), to create a sensitive biosensor for dopamine. mdpi.com

This precedent strongly suggests that polymers derived from this compound could be excellent candidates for fabricating stable, sensitive electrode materials. The crosslinked network would provide a robust and insoluble matrix, while the aromatic amine functionalities could facilitate the electrochemical detection of various analytes. Future work could involve synthesizing thin films of poly(this compound)) on electrode surfaces and evaluating their performance for detecting neurotransmitters, pollutants, or other biomarkers. The high surface area and chemical stability of such a polymer film could lead to sensors with low detection limits and good reproducibility. mdpi.com

Another potential direction is in fluorescence-based sensing. The polymerization of acetylene (B1199291) derivatives can lead to conjugated polymer systems that exhibit fluorescence. researchgate.net The amine groups within the polymer matrix could act as binding sites for specific metal ions or molecules. Binding of an analyte could quench or enhance the polymer's fluorescence, providing a detectable signal. Research could explore the photophysical properties of poly(this compound)) and its response to various analytes.

Table 3: Performance of an Analogous Poly(3-aminobenzylamine) Dopamine Sensor

| Parameter | Reported Value |

|---|---|

| Sensing Method | Electrochemical (Cyclic Voltammetry, Amperometry) |

| Analyte | Dopamine (DA) |

| Sensitivity | 6.922 nA·cm⁻²·µM⁻¹ |

| Linear Range | 0.1–1.0 µM |

| Detection Limit | 0.0628 µM |

| Key Feature | Good sensitivity, stability, and reproducibility |

Data sourced from a study on a structurally similar polymer, suggesting a potential performance benchmark for future this compound-based sensors. mdpi.com

Convergence with Nanoscience for Hybrid Functional Materials

The integration of polymers with nanoscale materials creates hybrid composites with synergistic properties. Poly(this compound)) is an ideal candidate for a polymer matrix in such materials due to its potential for high thermal stability and the reactive nature of its functional groups.

Future research could explore the in-situ polymerization of this compound in the presence of various nanofillers, such as:

Carbon Nanotubes (CNTs) or Graphene: To create electrically conductive composites with enhanced mechanical strength for applications in aerospace, electronics, or electrostatic dissipation.

Silica or Alumina Nanoparticles: To improve the thermomechanical properties, dimensional stability, and wear resistance of the polymer matrix. Amine-functionalized organosilica materials are a well-established class of hybrids, and the amine in the monomer could promote strong interfacial bonding. researchgate.net

Metal Nanoparticles (e.g., Ag, Au, Pd): The secondary amine can act as a coordinating site for metal ions. This allows for the dispersion of a metal precursor at the molecular level within the monomer before polymerization and subsequent reduction to form uniformly distributed nanoparticles. This approach could yield materials with unique catalytic or plasmonic properties. researchgate.net

These hybrid materials could find applications ranging from high-strength structural components to functional materials for electronic packaging and catalysis.

New Frontiers in Catalysis and Energy-Related Applications

The atomic composition of this compound—rich in both carbon and nitrogen—makes it an excellent precursor for the synthesis of nitrogen-doped carbon (N-C) materials. These materials are of significant interest for catalysis and energy storage due to their high surface area, conductivity, and catalytically active nitrogen sites.

The envisioned process involves the thermal polymerization of the monomer to create a crosslinked polymer network, followed by pyrolysis at high temperatures (e.g., 700-900 °C) under an inert atmosphere. mdpi.com This process would convert the polymer into a porous, nitrogen-doped carbon structure. The properties of the final carbon material, such as surface area, pore size distribution, and nitrogen content, could be tuned by adjusting the pyrolysis conditions. mdpi.comfrontiersin.org

Potential applications for these derived N-C materials include:

Electrocatalysis: As a metal-free catalyst for the oxygen reduction reaction (ORR) in fuel cells and metal-air batteries, offering a potentially low-cost alternative to platinum-based catalysts. nih.gov

Energy Storage: As high-performance electrode materials for supercapacitors, leveraging the high surface area for charge storage and the nitrogen doping for improved wettability and pseudocapacitance.

Catalyst Supports: The inherent stability and porous nature of the N-C material would make it an excellent support for anchoring metal nanoparticles, preventing their aggregation and enhancing their catalytic activity in various chemical transformations. mdpi.comajol.info

Table 4: Proposed Synthesis and Applications of N-Doped Carbon from this compound

| Stage | Process | Key Parameters | Resulting Material / Application |

|---|---|---|---|

| 1. Polymerization | Thermal curing of monomer | Temperature, Time | Crosslinked Poly(this compound)) |

| 2. Carbonization | Pyrolysis under inert gas | Final Temperature (700-900°C), Ramp Rate | Porous Nitrogen-Doped Carbon (N-C) |

| 3. Application | Material Fabrication | Electrode casting, Catalyst deposition | Electrocatalysts (ORR), Supercapacitor Electrodes, Catalyst Supports |

Q & A

Q. What are the common synthetic routes for preparing Bis(3-ethynylbenzyl)amine, and how can reaction conditions be optimized to improve yield?

Methodological Answer: this compound can be synthesized via reductive amination of 3-ethynylbenzaldehyde with ammonia equivalents or through nucleophilic substitution of benzyl halides with propargylamine derivatives. Key optimization parameters include:

- Catalyst selection : Palladium or copper catalysts for alkyne coupling steps (e.g., Sonogashira coupling) .

- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in nucleophilic substitutions.

- Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions in ammonia-based syntheses .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .

Q. Table 1: Synthetic Route Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | +20–30% |

| Solvent | THF | +15% vs. DCM |